molecular formula C10H8N2O2 B072537 3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1134-49-2

3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B072537
CAS No.: 1134-49-2
M. Wt: 188.18 g/mol
InChI Key: QBPUOAJBMXXBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-1H-pyrazole-5-carboxylic acid (3-PPCA) is a naturally occurring organic compound found in plants, animals, and fungi. It is formed from the reaction of an aldehyde with an amine, and it is a key component of many biochemical processes. 3-PPCA is a versatile compound that has a wide range of applications in the scientific community, from synthesizing other compounds to studying the biochemical and physiological effects of its presence in the body.

Scientific Research Applications

  • Optical Nonlinearity and Optical Limiting Applications : A study synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and evaluated their optical nonlinearity. One compound with a carboxylic acid group and ester substituent demonstrated significant nonlinearity, suggesting potential for optical limiting applications (Chandrakantha et al., 2013).

  • Structural and Spectral Analysis : Another research focused on the structural, spectral, and theoretical studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This study combined experimental techniques with theoretical methods like density functional theory, providing insights into the molecular structure and properties (Viveka et al., 2016).

  • Pharmacological Applications : Some studies have synthesized derivatives of 1H-pyrazole-3-carboxylic acid and evaluated them for analgesic and anti-inflammatory properties. One such study found that certain derivatives exhibited significant analgesic and anti-inflammatory activities with mild ulcerogenic potential, suggesting their potential as novel therapeutic agents (Gokulan et al., 2012).

  • Ion-Selective Sensors : A study developed a Cr3+ ion-selective sensor using 5-amino-1-phenyl-1H-pyrazole-4-carboxamide as a carrier. This sensor demonstrated high selectivity and sensitivity for Cr3+ ions in various samples, indicating its potential use in environmental and biological monitoring (Zamani et al., 2009).

  • Metal Complex Formation and Structural Diversity : Research on metal complexes with phenyl substituted pyrazole carboxylic acids revealed diverse structural frameworks. These complexes displayed properties like hydrogen bonding and aromatic π–π stacking, which are significant for understanding molecular interactions and designing new materials (Gong et al., 2011).

  • Synthesis of New Molecular Structures : Several studies have been conducted on the synthesis of novel compounds using derivatives of 3-phenyl-1H-pyrazole-5-carboxylic acid. These compounds have been characterized and analyzed for potential applications in various fields, including medicinal chemistry and material science (Kasımoğulları & Arslan, 2010).

Safety and Hazards

3-phenyl-1H-pyrazole-5-carboxylic acid is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 according to the safety data sheet . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

3-phenyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPUOAJBMXXBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150398
Record name Pyrazole-5-carboxylic acid, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5071-61-4, 1134-49-2
Record name 5-Phenyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5071-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole-5-carboxylic acid, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole-5-carboxylic acid, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Phenyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-phenyl-1H-pyrazole-5-carboxylate (6.02 g, 29.8 mmol) in THF and H2O (3:1, 140 mL) was added LiOH (3.42 g, 142.8 mmol) and the mixture was stirred overnight at room temperature. It was poured into 2N HCl solution (150 mL) and extracted with ethyl acetate. After extration, the organic layer was dried over anhydrous sodium sulfate, filtered and concentrated at reduced pressure to afford product (3.2 g, 57.1%): MS (EI) for C10H8N2O2: 189.26 (MH+).
Quantity
6.02 g
Type
reactant
Reaction Step One
Name
Quantity
3.42 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
57.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
3-phenyl-1H-pyrazole-5-carboxylic acid
Customer
Q & A

Q1: What is the molecular formula and weight of 5-phenyl-1H-pyrazole-3-carboxylic acid?

A1: The molecular formula of 5-phenyl-1H-pyrazole-3-carboxylic acid is C10H8N2O2, and its molecular weight is 188.18 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers commonly use FT-IR, 1H NMR, 13C NMR, and elemental analysis to elucidate the structure of 5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives. X-ray crystallography has also been used to confirm molecular structures.

Q3: How is 5-phenyl-1H-pyrazole-3-carboxylic acid typically synthesized?

A3: A common synthetic route involves reacting 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione with various hydrazones. Another method uses the esterification of 5-phenyl-1H-pyrazole-3-carboxylic acid with methanol, followed by hydrolysis.

Q4: What are some common reactions of this compound?

A4: 5-Phenyl-1H-pyrazole-3-carboxylic acid can be converted into various derivatives, including esters, amides, and nitriles. It also undergoes cyclocondensation reactions to form pyrazolo[3,4-d]pyridazinone and pyrazolo[3,4-d]pyridazine amine derivatives. Researchers have synthesized bis-carboxamide derivatives by reacting the acyl chloride of 5-phenyl-1H-pyrazole-3-carboxylic acid with various diamines.

Q5: What are the potential applications of 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives?

A5: Derivatives of this compound have shown promising antifungal activity against Candida albicans and Aspergillus species. They have also been investigated as potential inhibitors of Factor Xia (FXIa) and acrosin, enzymes involved in blood coagulation and fertilization, respectively.

Q6: What is known about the structure-activity relationship (SAR) of these derivatives?

A6: Modifications to the amide group of 5-phenyl-1H-pyrazole-3-carboxylic acid significantly influence its antifungal activity. In the development of FXIa inhibitors, researchers have explored variations in the P1, P1', and P2' moieties of 5-phenyl-1H-pyrazole-3-carboxamide derivatives.

Q7: Can 5-phenyl-1H-pyrazole-3-carboxylic acid form metal complexes?

A7: Yes, this compound acts as a ligand in the formation of metal complexes with various metal ions, including Ni(II), Cu(II), and Zn(II).

Q8: What are the structural features of these metal complexes?

A8: The metal complexes exhibit diverse structural features, ranging from monomeric structures to 1D zig-zag chains, 2D layers, and even 3D frameworks. Hydrogen bonding and aromatic π–π stacking interactions contribute to the supramolecular architectures of these complexes.

Q9: Have any specific applications been explored for these metal complexes?

A9: Researchers have investigated the thermal stabilities and photophysical properties of these metal complexes. Some complexes exhibit potential for applications in areas like luminescent materials or catalysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.